molecular formula C14H22 B13402447 Ethene propene ethylidenenorbornene

Ethene propene ethylidenenorbornene

Katalognummer: B13402447
Molekulargewicht: 190.32 g/mol
InChI-Schlüssel: MPXNNMASLYQCAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

propylene-ethylene-ethylidene norbornene terpolymer . This compound is a polymer consisting of ethylene, propylene, and ethylidene norbornene. It is characterized by its high ethylene content (55%) and ethylidene norbornene content (9.5%) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propylene-ethylene-ethylidene norbornene terpolymer involves the polymerization of ethylene, propylene, and ethylidene norbornene. The polymerization process typically employs a Ziegler-Natta catalyst, which facilitates the copolymerization of these monomers under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures and pressures to achieve the desired polymer composition and molecular weight .

Industrial Production Methods

Industrial production of this terpolymer follows similar synthetic routes but on a larger scale. The process involves continuous polymerization in a reactor, where the monomers are fed in precise ratios. The polymerization is controlled to ensure consistent product quality, and the resulting polymer is then processed into various forms such as pellets or powders for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Propylene-ethylene-ethylidene norbornene terpolymer can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .

Wissenschaftliche Forschungsanwendungen

Propylene-ethylene-ethylidene norbornene terpolymer has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of propylene-ethylene-ethylidene norbornene terpolymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to exhibit specific mechanical and chemical properties, making it suitable for various applications. The ethylidene norbornene component provides cross-linking sites, enhancing the polymer’s strength and elasticity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylene-propylene-diene monomer (EPDM): Similar in composition but with different diene components.

    Polypropylene: A simpler polymer consisting only of propylene units.

    Polyethylene: Composed solely of ethylene units

Uniqueness

Propylene-ethylene-ethylidene norbornene terpolymer is unique due to its specific combination of monomers, which imparts distinct properties such as high elasticity, chemical resistance, and thermal stability. The presence of ethylidene norbornene allows for enhanced cross-linking, making it more versatile compared to other similar polymers .

Eigenschaften

Molekularformel

C14H22

Molekulargewicht

190.32 g/mol

IUPAC-Name

ethene;5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene

InChI

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2

InChI-Schlüssel

MPXNNMASLYQCAH-UHFFFAOYSA-N

Kanonische SMILES

CC=C.CC=C1CC2CC1C=C2.C=C

Verwandte CAS-Nummern

25038-36-2
70775-98-3
68908-92-9
68649-02-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.